N-(2,4-difluorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O2S/c1-2-15-23-18(26-24-15)12-4-6-17(22-9-12)27-10-16(25)21-8-11-3-5-13(19)7-14(11)20/h3-7,9H,2,8,10H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLFPNYGRPQSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NCC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, anticancer, and anticonvulsant activities.

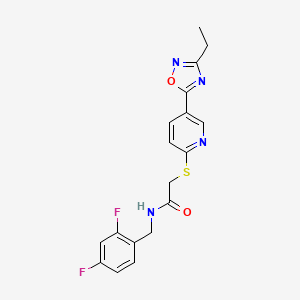

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Recent studies have indicated that compounds containing the difluorobenzyl moiety exhibit significant antibacterial properties. For instance, derivatives of benzyl thiazoles have shown moderate to good antibacterial activity against various strains . The presence of the 1,2,4-oxadiazole ring in conjunction with pyridine enhances the compound's efficacy against bacterial pathogens.

| Compound | Activity | Reference |

|---|---|---|

| N-(2,4-difluorobenzyl)-2-thioacetamide | Moderate antibacterial | |

| Benzyl thiazoles | Good antibacterial |

Anticancer Activity

The anticancer potential of N-(2,4-difluorobenzyl)-2-thioacetamide has been explored in several studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited significant activity against HT-29 and TK-10 cancer cells . The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways.

Anticonvulsant Activity

N-(2,4-difluorobenzyl)-2-thioacetamide has also been investigated for its anticonvulsant properties. In animal models, compounds in this class showed promising results in reducing seizure activity. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl and thioacetamide groups can significantly influence anticonvulsant efficacy .

Case Studies

A case study involving a series of N'-benzyl 2-amino acetamides demonstrated their efficacy in established animal models for anticonvulsant activity. The results showed that these compounds not only surpassed traditional treatments but also had a favorable safety profile .

Scientific Research Applications

Structure and Composition

The compound features a complex molecular structure with the following characteristics:

- Molecular Formula : C₁₈H₁₈F₂N₄O₂S

- Molecular Weight : 392.42 g/mol

- Key Functional Groups :

- Difluorobenzyl moiety

- Oxadiazole ring

- Pyridine derivative

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,4-difluorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.

- Case Studies : Research has shown significant growth inhibition in various cancer cell lines, which suggests a potential pathway for therapeutic development.

Anti-inflammatory Properties

In silico studies have suggested that this compound might inhibit enzymes like lipoxygenase (LOX), which are critical in inflammatory pathways:

- Docking Studies : Molecular docking simulations indicate strong binding affinities to LOX, hinting at its potential as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary evaluations have also pointed towards antimicrobial effects:

- Broad-Spectrum Activity : Similar compounds have demonstrated efficacy against a range of bacterial strains, making them candidates for further exploration in antimicrobial therapy.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may offer neuroprotective benefits:

- Potential Applications : These compounds could be explored for their ability to mitigate neurodegenerative diseases through antioxidant mechanisms.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of derivatives of oxadiazole and pyridine structures. The findings indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells with an IC₅₀ value below 10 µM . This establishes a foundation for further exploration of this compound in cancer therapeutics.

In Silico Docking Studies

Research involving molecular docking has shown that the compound binds effectively to the active site of several target enzymes implicated in cancer and inflammation . These findings suggest that this compound could be a lead candidate for further optimization and development into therapeutic agents.

Chemical Reactions Analysis

Pyridine Functionalization

The pyridine ring may undergo thiolation to introduce the sulfur atom. This could involve:

-

Halogenation : Bromination at the 2-position of the pyridine.

-

Nucleophilic substitution : Replacement of bromide with a thiolate (e.g., using NaSH or other thiol sources) .

Amide Coupling

The 2,4-difluorobenzyl group is introduced via an amide bond using EDCI/HOBT coupling , as demonstrated in similar syntheses .

Reaction Conditions :

-

Reagents: EDCI, HOBT, 2,4-difluorobenzylamine.

-

Solvent: DMF/DCM.

NMR Spectroscopy

-

¹H NMR : Peaks corresponding to the aromatic protons of the pyridine and oxadiazole rings, the ethyl group, and the acetamide proton.

-

¹³C NMR : Signals for carbonyl (amide), sulfur (thio), and aromatic carbons .

Mass Spectrometry

-

ESI-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~431 g/mol for similar compounds) .

-

Fragmentation : Loss of fragments like ethyl groups or thiocyanate ions.

Table 2: Analytical Data Comparison

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Amide proton (δ ~8–9 ppm), aromatic signals | |

| ¹³C NMR | Carbonyl (δ ~165–170 ppm), sulfur (δ ~30 ppm) | |

| ESI-MS | Molecular ion peak, fragmentation patterns |

Structural Insights

The pyridine and oxadiazole rings likely form a conjugated system, influencing UV-Vis absorption (e.g., π-π* transitions). Thio groups may participate in non-covalent interactions (e.g., Y–X⋯π interactions) in crystal packing, as observed in similar pyrazole derivatives .

Research Findings

-

Bioactivity : Compounds with oxadiazole-pyridine motifs are explored for kinase inhibition (e.g., JNK, PTP1B) .

-

Fluorescence : Conjugated systems may exhibit fluorescence, useful for residue detection .

-

Synthetic Flexibility : Diverse substitutions (e.g., fluorine, ethyl groups) allow tuning of physicochemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiadiazole/Acetamide Cores

Several compounds in share the acetamide-thioheterocycle framework but differ in substituents and core heterocycles:

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Replaces the oxadiazole with a thiadiazole and substitutes the pyridine with a phenoxy group. This compound exhibits a lower melting point (132–134°C) and moderate yield (74%) compared to the target compound, suggesting that thiadiazole cores may reduce crystallinity .

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h): Demonstrates higher yield (88%) and lower melting point (133–135°C), highlighting the role of benzylthio groups in improving synthetic accessibility .

Table 1: Physical Properties of Thiadiazole/Acetamide Analogs

| Compound ID | Core Heterocycle | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5e | 1,3,4-Thiadiazole | 4-Chlorobenzyl, phenoxy | 74 | 132–134 |

| 5h | 1,3,4-Thiadiazole | Benzylthio, phenoxy | 88 | 133–135 |

| Target | 1,2,4-Oxadiazole | 3-Ethyl, 2,4-difluorobenzyl | N/A* | N/A* |

Analogs with 1,2,4-Oxadiazole Moieties

- PSN375963 () : Contains a 1,2,4-oxadiazole ring linked to a pyridine but lacks the thioacetamide group. This compound’s activity as a G-protein-coupled receptor ligand underscores the importance of the oxadiazole ring in mediating receptor interactions .

- N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide () : Shares the oxadiazole-pyridine-thioacetamide structure but substitutes the 2,4-difluorobenzyl group with a bromo-methylphenyl group. This difference may alter solubility and target selectivity .

Triazole-Based Acetamide Derivatives

Compounds in –12 feature 1,2,4-triazole cores instead of oxadiazoles:

- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (561295-12-3): Substitutes oxadiazole with triazole and replaces pyridine with thiophene.

Table 2: Heterocycle-Driven Property Comparison

| Compound ID | Core Heterocycle | Aromatic Group | Key Substituents | Potential Bioactivity |

|---|---|---|---|---|

| Target | 1,2,4-Oxadiazole | Pyridine | 3-Ethyl, 2,4-difluorobenzyl | Likely kinase/CDK inhibition |

| 561295-12-3 | 1,2,4-Triazole | Thiophene | 4-Fluorophenyl | Antimicrobial/antiviral |

| PSN375963 | 1,2,4-Oxadiazole | Pyridine | Butylcyclohexyl | GPCR modulation |

Key Findings and Implications

Heterocycle Impact : The 1,2,4-oxadiazole core in the target compound likely offers superior metabolic stability and electronic effects compared to thiadiazole or triazole analogs, which may translate to enhanced pharmacokinetics .

Biological Potential: Structural similarities to CDK5 inhibitors () and GPCR ligands () suggest the target compound may have applications in oncology or neurology, warranting further enzymatic assays.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing N-(2,4-difluorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, and how can reaction progress be monitored?

- Methodology : The synthesis typically involves coupling reactions between thiol-containing intermediates (e.g., pyridinylthio derivatives) and acetamide precursors. For example, analogous compounds are synthesized via nucleophilic substitution under reflux using anhydrous acetone or DMF as solvents, with potassium carbonate as a base . Reaction progress is monitored via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) .

- Critical Parameters : Optimize reaction time, temperature, and stoichiometry to avoid side products like disulfide formation. Purification often involves recrystallization (ethanol/water) or column chromatography .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Analytical Techniques :

- Spectroscopy : Use -NMR and -NMR to verify substituent positions and connectivity. IR spectroscopy confirms functional groups (e.g., C=O at ~1650 cm, S-C=S at ~650 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated for structurally related acetamide derivatives .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound, particularly its 1,2,4-oxadiazole and difluorobenzyl moieties?

- Methodology :

- Bioisosteric Replacement : Synthesize analogs by replacing the oxadiazole ring with triazoles or thiadiazoles to assess the role of heterocyclic π-stacking in target binding .

- Fragment-Based Design : Use computational docking (e.g., AutoDock Vina) to predict interactions between the difluorobenzyl group and hydrophobic pockets in target proteins (e.g., kinases) .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential electronic (e.g., fluorine electronegativity) and steric features .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

- Troubleshooting :

- Assay Conditions : Compare IC values under standardized conditions (e.g., pH, temperature, solvent/DMSO concentration). For example, discrepancies in enzyme inhibition may arise from variations in cofactor availability .

- Cellular Permeability : Measure logP values (e.g., via HPLC) to assess membrane penetration differences between cell-based and cell-free assays .

- Metabolic Stability : Use liver microsomes to evaluate if rapid metabolism in certain models reduces observed activity .

Q. What experimental designs are suitable for evaluating the acute toxicity profile of this compound in preclinical studies?

- Protocol :

- Acute Toxicity (OECD 423) : Administer a single dose (e.g., 50–2000 mg/kg) to rodents, monitoring mortality, body weight, and organ histopathology for 14 days .

- Subacute Toxicity (OECD 407) : 28-day repeated dosing with hematological, biochemical (ALT, creatinine), and histopathological endpoints .

- Mechanistic Studies : Assess oxidative stress markers (MDA, GSH) and apoptosis (caspase-3) in liver/kidney tissues .

Methodological Challenges and Solutions

Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

- Optimization Strategies :

- Solvent Selection : Replace low-boiling solvents (e.g., acetone) with DMF or DMSO to enhance solubility and reduce side reactions .

- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate thiol-acetamide coupling .

- Workflow Automation : Use continuous flow reactors to maintain consistent temperature and mixing, improving reproducibility .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- In Silico Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.